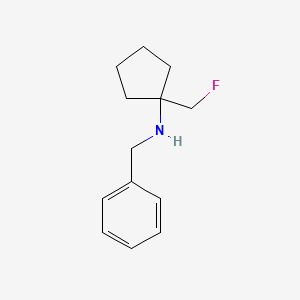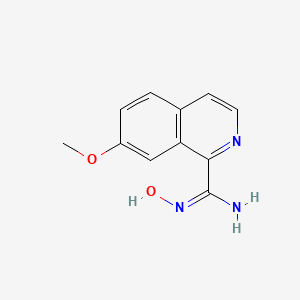
(1S)-1-(4-tert-butylphenyl)-2-chloroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol: is an organic compound characterized by the presence of a chiral center, a tert-butyl group, and a chloroethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and chloroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction may be conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry:
Synthesis of Chiral Ligands: (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol can be used as a building block for the synthesis of chiral ligands, which are important in asymmetric catalysis.
Biology:
Enzyme Inhibition Studies: The compound may be used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of drug discovery.
Medicine:
Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The presence of the chiral center and functional groups allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- (1S)-1-(4-tert-butylphenyl)-2-methylpropyl-2-[(3R)-1,1-dioxo-2,3-dihydro-1H-1,2,4-triazol-3-yl]acetamide
- N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide
Comparison:
- Structural Differences: While these compounds share the tert-butylphenyl moiety, they differ in the functional groups attached to the chiral center and the overall molecular structure.
- Unique Properties: (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is unique due to its specific combination of a chloroethanol moiety and a chiral center, which imparts distinct reactivity and potential applications.
属性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC 名称 |
(1S)-1-(4-tert-butylphenyl)-2-chloroethanol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1 |
InChI 键 |
VWLIAPTVFUEUKK-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CCl)O |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


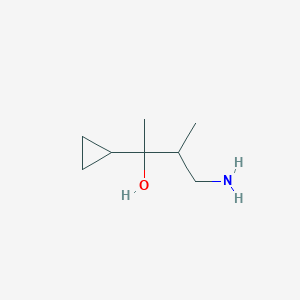
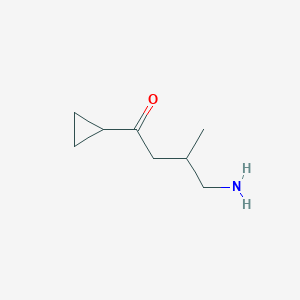
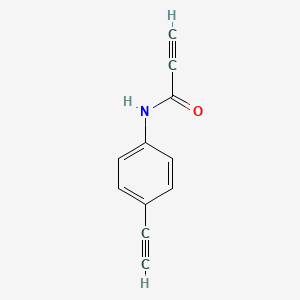

![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)
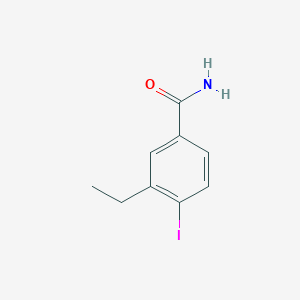
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
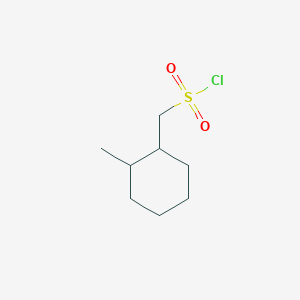
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)


